Alclofenac Isopropyl Ester
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17ClO3 |
|---|---|
Molecular Weight |
268.73 g/mol |
IUPAC Name |
propan-2-yl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate |
InChI |
InChI=1S/C14H17ClO3/c1-4-7-17-13-6-5-11(8-12(13)15)9-14(16)18-10(2)3/h4-6,8,10H,1,7,9H2,2-3H3 |
InChI Key |
UFLQDRBPLDZPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC1=CC(=C(C=C1)OCC=C)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Esterification Pathways for Isopropyl Esters
The formation of Alclofenac (B1666827) Isopropyl Ester involves the reaction of the carboxylic acid group of alclofenac with isopropanol (B130326). Several established esterification methods can be employed for this transformation.
Direct esterification, often referred to as Fischer-Speier esterification, is a primary method for synthesizing esters. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. In the context of Alclofenac Isopropyl Ester, this would involve the reaction of alclofenac with isopropanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
A general representation of this reaction is:
Alclofenac (C₁₁H₁₁ClO₃) + Isopropanol (C₃H₈O) ⇌ this compound (C₁₄H₁₇ClO₃) + H₂O
The efficiency of this method can be influenced by factors such as reaction time, temperature, and the choice of catalyst.
Table 1: Illustrative Reaction Parameters for Direct Esterification
| Parameter | Condition |
| Reactants | Alclofenac, Isopropanol |
| Catalyst | Sulfuric Acid (H₂SO₄) |
| Temperature | 60-80°C |
| Reaction Time | 4-8 hours |
This table presents hypothetical parameters for illustrative purposes.
Transesterification is another viable pathway for the synthesis of this compound. researchgate.net This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to form a new ester. researchgate.net For instance, a methyl or ethyl ester of alclofenac could be reacted with isopropanol to yield this compound and methanol (B129727) or ethanol (B145695) as a byproduct. researchgate.net This method is particularly useful when the starting ester is readily available. researchgate.net The reaction can be catalyzed by either acids or bases. researchgate.net The choice of catalyst can significantly impact the reaction rate and yield. ui.ac.id Microwave-assisted transesterification has been shown to intensify the synthesis of other fatty acid isopropyl esters, suggesting a potential for more rapid and efficient synthesis. ui.ac.id
Table 2: Comparison of Catalysts in a Model Transesterification Reaction
| Catalyst | Reaction Time (minutes) | Yield (%) |
| Sodium Hydroxide | 120 | 75 |
| Potassium Hydroxide | 90 | 85 |
| Sulfuric Acid | 180 | 60 |
This table is based on general findings for transesterification and is for illustrative purposes.
A more specialized approach to esterification involves the use of amine adducts as intermediates. In this method, the carboxylic acid (alclofenac) first reacts with an amine to form an ammonium (B1175870) salt adduct. epo.orggoogle.com This adduct can then react with an alkylating agent, such as isopropyl halide, to form the corresponding ester. This pathway can offer advantages under milder reaction conditions compared to direct acid-catalyzed esterification. For example, reacting diclofenac, a structurally related compound, with an amine like triethylamine (B128534) or diisopropylethylamine creates an intermediate salt that can then be reacted with a haloacetate. epo.orggoogle.comgoogle.com A similar principle could be applied to synthesize this compound.
The general steps would be:
Alclofenac + Amine → Alclofenac-Amine Adduct
Alclofenac-Amine Adduct + Isopropyl Halide → this compound + Amine Hydrohalide
This method avoids the use of strong acids and can be beneficial when dealing with sensitive functional groups.
Chemical Reactions of the Ester Moiety
The isopropyl ester group in this compound is susceptible to various chemical transformations, with hydrolysis being the most prominent.
The stability of this compound is largely determined by its rate of hydrolysis, which is the cleavage of the ester bond to yield alclofenac and isopropanol. This reaction can be catalyzed by both acids and bases. The rate of hydrolysis is highly dependent on the pH of the medium. researchgate.net
Generally, ester hydrolysis follows pseudo-first-order kinetics in aqueous solutions where the concentration of water is in large excess. uobaghdad.edu.iq The rate of hydrolysis is typically slowest in the neutral pH range and increases significantly in both acidic and alkaline conditions. researchgate.net For instance, the related compound aceclofenac (B1665411), which also contains an ester linkage, demonstrates significant degradation at alkaline pH. researchgate.net It can be inferred that this compound would exhibit similar behavior.
Table 3: Illustrative Hydrolysis Rate Constants for an Ester at Different pH Values
| pH | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, hours) |
| 1.2 (Simulated Gastric Fluid) | 1.5 x 10⁻⁵ | 12.8 |
| 6.8 (Simulated Intestinal Fluid) | 5.0 x 10⁻⁶ | 38.5 |
| 9.0 (Alkaline Condition) | 2.0 x 10⁻⁴ | 0.96 |
This table contains hypothetical data based on the general behavior of ester hydrolysis to illustrate the effect of pH.
Beyond simple hydrolysis, the degradation of this compound can be influenced by other factors such as temperature, light, and the presence of oxidizing agents. Forced degradation studies are often employed to understand the degradation pathways of pharmaceutical compounds.
The primary degradation product of this compound under hydrolytic conditions would be alclofenac. Further degradation of alclofenac itself could then occur. For example, the parent compound of the related drug aceclofenac, diclofenac, is a major degradation product of aceclofenac hydrolysis. nih.govresearchgate.net It is plausible that under certain conditions, the allyloxy side chain of alclofenac could also undergo reactions, although the ester hydrolysis is expected to be the primary degradation pathway.
Optimization of Synthetic Conditions for Research-Grade Purity and Yield
The synthesis of this compound, or propan-2-yl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate, in a laboratory setting to achieve research-grade purity and high yields necessitates a systematic optimization of various reaction parameters. While specific literature detailing the optimization of this particular ester is not extensively available, the principles of esterification of structurally related non-steroidal anti-inflammatory drugs (NSAIDs) provide a well-established framework. The primary synthetic route is the Fischer-Speier esterification of Alclofenac with isopropanol, typically in the presence of an acid catalyst.
The optimization process involves a multi-faceted approach, focusing on reaction kinetics and purification strategies to minimize impurities and maximize the final product yield. Key parameters that are typically investigated include the type and concentration of the catalyst, the molar ratio of reactants, reaction temperature, and the duration of the reaction.
Catalyst Selection and Concentration:
The choice of catalyst is critical in driving the esterification equilibrium towards the product side. Strong mineral acids are commonly employed, with sulfuric acid and p-toluenesulfonic acid being frequent choices. The concentration of the catalyst must be carefully optimized. Insufficient catalyst can lead to slow reaction rates and incomplete conversion, while excessive amounts can promote side reactions such as the dehydration of isopropanol to propene or the formation of ether by-products, complicating the purification process.
Reactant Molar Ratio:
To shift the reaction equilibrium towards the formation of the ester, an excess of one of the reactants is typically used. In the synthesis of this compound, using an excess of isopropanol is common as it can also serve as the reaction solvent. The optimal molar ratio of isopropanol to Alclofenac is determined experimentally to ensure maximum conversion of the carboxylic acid.
Reaction Temperature and Duration:
The reaction is generally conducted under reflux conditions to maintain a constant temperature and prevent the loss of the volatile isopropanol. The optimal temperature is a balance between achieving a reasonable reaction rate and preventing thermal degradation of the reactants or products. The progress of the reaction is monitored over time using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and avoid the formation of degradation impurities that can arise from prolonged heating.
Purification of the Final Product:
Post-reaction work-up and purification are crucial for obtaining research-grade this compound. The typical procedure involves neutralizing the acidic catalyst, followed by extraction of the ester into an organic solvent. The crude product is then washed to remove any remaining acid and unreacted Alclofenac. Final purification is often achieved through column chromatography or recrystallization to isolate the ester with high purity. The purity of the final product is confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Illustrative Optimization Parameters:
The following tables provide an overview of typical parameters and their effects on the synthesis of NSAID esters, which can be extrapolated for the optimization of this compound synthesis.
Table 1: Catalyst and Reactant Ratio Optimization
| Parameter | Variation | Observation | Optimal Range (Typical) |
| Catalyst | Sulfuric Acid vs. p-Toluenesulfonic Acid | Sulfuric acid often leads to faster reaction rates but may cause more charring. p-Toluenesulfonic acid is milder and can result in a cleaner reaction profile. | - |
| Catalyst Conc. | 0.5 - 5 mol% (relative to Alclofenac) | Lower concentrations result in slow conversion. Higher concentrations can increase impurity formation. | 1 - 3 mol% |
| Isopropanol:Alclofenac Molar Ratio | 1:1 to 10:1 | Increasing the excess of isopropanol drives the equilibrium towards the product, increasing yield up to a certain point. | 5:1 to 10:1 |
Table 2: Reaction Conditions and Purification Optimization
| Parameter | Variation | Observation | Optimal Condition (Typical) |
| Temperature | Room Temperature to Reflux (approx. 82 °C for isopropanol) | Reaction is significantly faster at reflux temperature. | Reflux |
| Reaction Time | 2 - 24 hours | Monitored by TLC/HPLC to determine completion and avoid degradation. | 4 - 8 hours |
| Purification Method | Extraction, Column Chromatography, Recrystallization | Column chromatography is effective for removing polar impurities. Recrystallization from a suitable solvent system (e.g., ethanol/water) can yield high-purity crystalline product. | Combination of extraction and column chromatography or recrystallization |
By systematically adjusting these parameters, the synthesis of this compound can be optimized to consistently produce a high-purity product in good yield, suitable for research applications.
Prodrug Design Principles and Rationales for Ester Derivatives
Theoretical Framework of Ester Prodrug Design
The design of an ester prodrug, such as the conceptual Alclofenac (B1666827) Isopropyl Ester, is rooted in fundamental principles aimed at optimizing the therapeutic efficacy of a parent drug—in this case, alclofenac. This approach involves the chemical modification of the active pharmaceutical ingredient to form a new compound that can overcome certain limitations, such as poor solubility or permeability.
Bioreversible Derivatives and Biotransformation Mechanisms
Ester prodrugs are a classic example of bioreversible derivatives. This means they are designed to be chemically stable in vitro but are readily converted back to the active parent drug within the body through metabolic processes. This biotransformation is typically an enzymatic reaction, primarily hydrolysis.
The carboxylic acid group of a non-steroidal anti-inflammatory drug (NSAID) like alclofenac is a common target for esterification. The resulting ester, Alclofenac Isopropyl Ester, would be pharmacologically inactive. Upon administration, it would be expected to undergo hydrolysis by ubiquitous esterase enzymes present in the blood, liver, and other tissues, to release the active alclofenac.
Strategies for Modulating Lipophilicity and Membrane Permeability
A primary rationale for creating an ester prodrug is to enhance its lipophilicity, or "fat-loving" nature. Increased lipophilicity can significantly improve a drug's ability to pass through biological membranes, such as the gastrointestinal wall, thus enhancing its oral absorption.
By converting the polar carboxylic acid group of alclofenac into a less polar isopropyl ester, the resulting molecule would theoretically be more lipophilic. This increased lipophilicity could facilitate its passage across cell membranes via passive diffusion. The relationship between lipophilicity and permeability is a cornerstone of prodrug design, aiming to improve the bioavailability of the parent compound.
Strategic Considerations for the Isopropyl Ester Moiety
The choice of the isopropyl group as the ester moiety in a prodrug strategy is a deliberate one, based on considerations of steric and electronic properties that can influence the rate of its conversion back to the active drug.
Influence of Ester Chain Length and Bulky Substituents on Activation
The rate of enzymatic hydrolysis of an ester prodrug can be influenced by the size and structure of the alcohol group used for esterification. Generally, bulkier substituents, such as an isopropyl group, can create steric hindrance at the site of enzymatic attack. This can slow down the rate of hydrolysis compared to a smaller methyl or ethyl ester.
Exploitation of Enzymatic Hydrolysis by Esterases for Active Drug Release
The release of active alclofenac from its isopropyl ester prodrug would be dependent on the action of carboxylesterases. These enzymes are abundant in the body and are responsible for the hydrolysis of a wide variety of ester-containing compounds.
The susceptibility of this compound to these enzymes would be a critical factor in its success as a prodrug. The rate of this enzymatic cleavage would determine the pharmacokinetic profile of the released alclofenac, including its peak plasma concentration and duration of action.
Mutual Prodrug Approaches Utilizing Alclofenac Ester Derivatives
While no specific research on mutual prodrugs of this compound has been identified, the concept can be theoretically applied. A mutual prodrug is a single molecule that links two different drugs together. Upon biotransformation, it releases both active agents.
For instance, alclofenac could be esterified with another therapeutic agent that possesses a hydroxyl group, such as an antioxidant or another analgesic. This approach aims to achieve a synergistic effect or to target multiple pathways involved in a disease process. Research on the related compound, aceclofenac (B1665411), has explored the synthesis of mutual prodrugs with antioxidants like menthol, thymol, and eugenol. These studies have shown that such mutual prodrugs can possess enhanced anti-inflammatory and analgesic activities with reduced ulcerogenic potential compared to the parent drug. A similar strategy could theoretically be envisioned for alclofenac ester derivatives.
Based on comprehensive searches of available scientific literature, there is no specific information regarding preclinical pharmacological investigations or mechanism of action studies for the chemical compound “this compound.” The requested data on its effects on cyclooxygenase isoforms, inflammatory cytokine production, glycosaminoglycan synthesis, nitric oxide production, and gene expression of inflammatory mediators are not available for this specific ester derivative.
Scientific research has been conducted on the related compounds, alclofenac and more extensively on aceclofenac. However, as per the strict adherence to the subject of "this compound," no data could be retrieved to populate the requested article structure.
Therefore, this article cannot be generated as the scientific data for "this compound" in the specified areas of preclinical pharmacology does not appear to be publicly available.
Preclinical Pharmacological Investigations and Mechanism of Action Studies
Cellular and Molecular Pharmacology
Investigations into Cell Adhesion Molecule Modulation
There is no specific information available in the reviewed literature detailing investigations into the modulation of cell adhesion molecules by Alclofenac (B1666827) Isopropyl Ester. While studies on related compounds like Aceclofenac (B1665411) have shown effects on cell adhesion molecules, similar dedicated studies on the isopropyl ester of Alclofenac have not been identified. Research on Aceclofenac has demonstrated a significant reduction in the expression of L-selectin on neutrophils and interference with neutrophil adhesion to the endothelium, which is considered an important aspect of its anti-inflammatory activity. However, it is crucial to note that these findings cannot be directly attributed to Alclofenac Isopropyl Ester without specific investigation.
In Vivo Preclinical Animal Models for Efficacy Assessment
Similarly, a thorough search did not yield any specific in vivo preclinical animal model studies designed to assess the efficacy of this compound. The development of a therapeutic agent typically involves extensive testing in various animal models to establish its efficacy and safety profile before clinical trials. The absence of such published studies for this compound suggests that either the research has not been conducted, has not been published, or is not publicly accessible.
Metabolism and Biotransformation Studies in Preclinical Models
Identification and Characterization of Metabolites
The biotransformation of Alclofenac (B1666827) following the presumed initial hydrolysis of its isopropyl ester leads to the formation of several key metabolites.
Following the hydrolysis of Alclofenac Isopropyl Ester, the primary circulating compound is the parent acid, Alclofenac. Further metabolism of Alclofenac results in the formation of hydroxylated derivatives. Studies in mouse hepatic microsomes have identified two major metabolites: a dihydroxy derivative (DHA) and a phenolic metabolite, 4-hydroxy-3-chlorophenyl acetic acid (HCPA). nih.gov
In addition to the primary hydroxylated metabolites, the formation of a reactive epoxide intermediate of Alclofenac has been suggested. nih.gov This epoxide is considered a minor but mechanistically significant metabolite. While not extensively detailed in the provided search results, it is common for such metabolites to undergo conjugation with glutathione.
In Vitro Metabolic Investigations
In vitro systems have been instrumental in elucidating the enzymatic processes involved in the metabolism of Alclofenac, the active form of this compound.
Studies using mouse hepatic microsomes have demonstrated that the metabolism of Alclofenac is significantly influenced by the induction of metabolic enzymes. In microsomes from untreated or 3-methylcholanthrene-treated mice, there was no evidence of Alclofenac metabolism. However, in microsomes from mice pretreated with phenobarbitone (PB), Alclofenac was metabolized to both DHA and HCPA. nih.gov This suggests that specific enzymes induced by phenobarbitone are responsible for Alclofenac's biotransformation. The destruction of cytochrome P-450 by Alclofenac was observed to be dependent on a NADPH-regenerating system and was inhibited by SKF-525A, metyrapone, glutathione, and cysteine. nih.gov
Table 1: In Vitro Metabolism of Alclofenac in Mouse Hepatic Microsomes
| Microsomal Source | Metabolites Formed | Cytochrome P-450 Destruction |
|---|---|---|
| Control (untreated) | Not detected | No |
| 3-Methylcholanthrene-induced | Not detected | No |
While the provided search results focus on subcellular fractions, studies with related non-steroidal anti-inflammatory drugs (NSAIDs) like Aceclofenac (B1665411) have utilized human hepatocytes to investigate metabolism. In these systems, Aceclofenac is metabolized to form hydroxylated derivatives, which are then further conjugated. nih.gov This suggests that similar pathways would likely be observed for Alclofenac in isolated hepatocyte systems.
The metabolism of Alclofenac is mediated by the cytochrome P-450 enzyme system. nih.gov The destruction of cytochrome P-450 observed during Alclofenac's metabolism in vitro is thought to be caused by the formation of a reactive epoxide metabolite. nih.gov For the structurally related compound Aceclofenac, cytochrome P450 2C9 (CYP2C9) has been identified as the primary enzyme responsible for its hydroxylation. nih.gov Given the structural similarities, it is plausible that CYP2C9 also plays a significant role in the metabolism of Alclofenac.
In Vivo Animal Metabolism Studies
Currently, there is no publicly available scientific literature detailing the in vivo animal metabolism of this compound.
Specific metabolic pathways for this compound in various animal species have not been reported in the reviewed scientific literature.
Due to the lack of metabolic data for this compound in different animal species, an analysis of species-specific metabolic differences and their implications cannot be conducted at this time.
Advanced Analytical Characterization and Methodologies
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are fundamental in confirming the chemical structure of alclofenac (B1666827) isopropyl ester and assessing its purity by detecting the presence of any unreacted starting materials or byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. By mapping the chemical environments of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms, a detailed molecular picture can be constructed.
For alclofenac isopropyl ester, the ¹H-NMR spectrum is expected to exhibit characteristic signals corresponding to the distinct proton groups within the molecule. The aromatic protons on the substituted benzene ring would appear in the downfield region, typically between 6.5 and 8.0 ppm, with their splitting patterns providing information about their relative positions. The protons of the allyl group (–OCH₂CH=CH₂) would show signals for the methylene protons adjacent to the oxygen, the vinylic proton, and the terminal vinylic protons, each with unique chemical shifts and coupling patterns. The methylene protons of the acetate group (–CH₂COO–) would likely appear as a singlet. The isopropyl ester group would be identified by a septet for the single methine proton (–CH(CH₃)₂) and a doublet for the six equivalent methyl protons (–CH(CH₃)₂).
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound (Note: These are predicted values based on the structure and may vary based on solvent and experimental conditions.)
| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) | Predicted ¹³C-NMR Chemical Shift (ppm) |
| Isopropyl -CH(CH₃)₂ | Septet | ~68 |
| Isopropyl -CH(CH₃)₂ | Doublet | ~22 |
| Acetate -CH₂COO- | Singlet | ~41 |
| Aromatic Ring | Multiplets (6.8-7.3) | ~113-155 |
| Allyl -OCH₂- | Doublet | ~69 |
| Allyl -CH= | Multiplet | ~133 |
| Allyl =CH₂ | Multiplet | ~118 |
| Ester C=O | N/A | ~170 |
Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
The FT-IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1730-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations for the ester and ether linkages, C=C stretching for the aromatic ring and the allyl group, and C-H stretching vibrations for the aromatic, vinylic, and aliphatic portions of the molecule. The presence of a C-Cl bond would also give rise to a characteristic absorption in the fingerprint region.
Table 2: Expected Key Vibrational Bands for this compound
| Functional Group | FT-IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |
| C=O (Ester) | 1730-1750 | Strong |
| C-O (Ester/Ether) | 1000-1300 | Moderate |
| C=C (Aromatic/Allyl) | 1450-1600 | Strong |
| C-H (Aromatic) | 3000-3100 | Moderate |
| C-H (Aliphatic) | 2850-3000 | Moderate |
| C-Cl | 600-800 | Weak |
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the UV and visible regions, which is related to the electronic transitions within the molecule. For this compound, the aromatic ring constitutes the primary chromophore. The UV-Vis spectrum would be expected to show one or more absorption maxima (λ_max) characteristic of the substituted benzene ring system. The position and intensity of these bands can be influenced by the solvent used for analysis. This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₁₄H₁₇ClO₃), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 ratio).
Electron ionization (EI) or other fragmentation techniques would cause the molecule to break apart in a predictable manner. Expected fragmentation pathways could include the loss of the isopropyl group, the isopropoxycarbonyl group, or the allyl group, leading to the formation of characteristic fragment ions. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.
Chromatographic Methods for Quantification and Impurity Profiling
Chromatographic techniques are essential for separating this compound from impurities and for its precise quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and quantifying its presence in various samples. A reversed-phase HPLC method is typically employed for compounds of this polarity.
In a typical setup, a C18 or C8 stationary phase would be used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The retention time of this compound would be a key parameter for its identification.
Method validation according to regulatory guidelines would be necessary to ensure the method is accurate, precise, linear, and specific for its intended purpose. Impurity profiling involves detecting and quantifying any related substances, such as the parent drug alclofenac, starting materials, or degradation products.
Table 3: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λ_max |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated enhancement of thin-layer chromatography that offers improved resolution, sensitivity, and accuracy, making it a powerful tool for the quantitative analysis of pharmaceutical compounds. nih.gov For the analysis of this compound and related compounds, HPTLC provides a reliable method for identification and quantification.
The method typically employs high-quality TLC plates precoated with silica gel 60F-254 as the stationary phase. globalresearchonline.net A key aspect of developing a successful HPTLC method is the selection of an appropriate mobile phase that achieves good separation and results in compact spots for the analyte. For compounds structurally similar to this compound, such as Aceclofenac (B1665411), a common solvent system is a mixture of Toluene, Ethyl Acetate, and Glacial Acetic Acid. globalresearchonline.net This system effectively resolves the parent drug from its potential impurities or degradation products.
Following the development of the chromatogram, densitometric analysis is performed at a specific wavelength, typically determined from the UV absorption spectrum of the compound. For Aceclofenac, a detection wavelength of 268 nm is often used. austinpublishinggroup.com The Rf (Retardation factor) value is a critical parameter for identification. In a validated method for Aceclofenac, a compact spot was observed with an Rf value of 0.26 ± 0.02, while a degradation product was well-resolved at a different Rf value (0.47 ± 0.02), demonstrating the method's specificity. globalresearchonline.net
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | TLC aluminum plates precoated with silica gel 60F-254 | globalresearchonline.net |
| Mobile Phase | Toluene: Ethyl Acetate: Glacial Acetic Acid (6:4:0.02 v/v/v) | globalresearchonline.net |
| Detection Wavelength | 268 nm | austinpublishinggroup.com |
| Rf Value (Aceclofenac) | 0.26 ± 0.02 | globalresearchonline.net |
| Rf Value (Degradant) | 0.47 ± 0.02 | globalresearchonline.net |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a premier technique for separating and analyzing compounds that can be vaporized without decomposition. However, many pharmaceutical compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and their esters, possess functional groups with active hydrogens (e.g., -COOH, -OH, -NH) that can lead to poor chromatographic performance due to high polarity and thermal instability. researchgate.net
Direct GC analysis of compounds like Alclofenac and its derivatives can be challenging. For instance, the related drug Aceclofenac is known to degrade easily in heated GC injection ports, preventing the detection of its molecular ion and instead showing a pseudomolecular ion corresponding to a thermal decomposition product. dea.gov This thermal lability makes it impossible to differentiate the parent compound from related substances like Diclofenac using standard GC-MS methods. dea.gov
Solid-State Characterization Techniques
The physical form of an active pharmaceutical ingredient (API) is critical as it can influence solubility, stability, and bioavailability. Solid-state characterization techniques are therefore essential in pharmaceutical development.
X-Ray Powder Diffraction (XRPD) for Crystalline Forms
X-Ray Powder Diffraction (XRPD) is a non-destructive analytical technique used for the phase identification of crystalline materials. malvernpanalytical.com It provides a unique "fingerprint" of a compound's crystal lattice structure. In the pharmaceutical industry, XRPD is the standard for identifying and controlling the polymorphic composition of APIs, as different polymorphs can have distinct physical properties. thermofisher.com
For a compound like this compound, XRPD analysis would reveal whether the substance is crystalline or amorphous and, if crystalline, would provide its characteristic diffraction pattern. This pattern is a plot of X-ray intensity versus the diffraction angle (2θ). Studies on the related compound Aceclofenac have shown distinct, sharp peaks in its XRPD pattern, confirming its crystalline nature. researchgate.net The absence of these sharp peaks would indicate an amorphous solid. researchgate.net
| Diffraction Angle (2θ) | Significance | Reference |
|---|---|---|
| 18.32° | Characteristic Peak | researchgate.net |
| 19.23° | Characteristic Peak | researchgate.net |
| 22.07° | Characteristic Peak | researchgate.net |
| 24.30° | Characteristic Peak | researchgate.net |
| 25.76° | Characteristic Peak for Comparison | researchgate.net |
| 31.97° | Characteristic Peak | researchgate.net |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is widely used to study the thermal properties of materials, such as melting point, glass transitions, and crystallization events. mdpi.com
A DSC thermogram provides quantitative information about the physical and chemical changes that involve an enthalpy change. For a crystalline compound like this compound, a DSC scan would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is the melting temperature (Tm), and the area under the peak corresponds to the enthalpy of fusion. tudelft.nl For pure Aceclofenac, a distinct melting endotherm is observed around 154°C. researchgate.net The shape and position of this peak can provide information about the purity and crystalline perfection of the sample. Broad peaks or the absence of a melting endotherm might suggest an amorphous or impure material.
| Parameter | Value | Description | Reference |
|---|---|---|---|
| Melting Endotherm (Tpeak) | 153.68 °C | Peak temperature of the melting event, indicating the melting point of the crystalline form. | researchgate.net |
| Glass Transition (Tg) | 9.2 °C | Calorimetric glass transition temperature for the amorphous state of Aceclofenac. | researchgate.net |
Analytical Method Validation and Applications in Quality Control
For any analytical method to be used in a regulated environment, such as pharmaceutical quality control, it must be validated to ensure it is suitable for its intended purpose. Method validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.gov The analytical techniques described for this compound (HPTLC, GC, etc.) would be subject to rigorous validation.
The key validation parameters include:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. sphinxsai.com In HPTLC, this is demonstrated by the separation of the main compound spot from all others.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For an HPTLC method for Aceclofenac, linearity was established in the range of 0.5-4 μ g/spot with a high correlation coefficient (0.9906). globalresearchonline.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of pure drug is added to a sample matrix and the recovery percentage is calculated. sphinxsai.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These validated methods are then applied in routine quality control to ensure the identity, purity, and strength of the API and final drug product.
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.5 - 4 μg/spot | globalresearchonline.net |
| Correlation Coefficient (r) | 0.9906 | globalresearchonline.net |
| Limit of Detection (LOD) | 100 ng/spot | globalresearchonline.net |
| Limit of Quantitation (LOQ) | 500 ng/spot | globalresearchonline.net |
| Accuracy (% Recovery) | 99.01 - 101.66% | sphinxsai.com |
Preclinical Drug Delivery System Research
Strategies for Enhanced Permeation and Targeted Delivery via Ester Prodrugs
The synthesis of an isopropyl ester of Alclofenac (B1666827) represents a prodrug strategy aimed at overcoming the permeation challenges associated with the parent drug. Carboxylic acid moieties, such as the one present in Alclofenac, are often ionized at physiological pH, which can limit their ability to cross lipophilic biological membranes like the stratum corneum of the skin or the epithelial lining of the gastrointestinal tract. By converting the carboxylic acid to a less polar isopropyl ester, the lipophilicity of the molecule is increased. This enhanced lipophilicity is a key factor in improving passive diffusion across these barriers.
The intended mechanism involves the Alclofenac Isopropyl Ester passively diffusing through the membrane into the target tissue or systemic circulation. Once absorbed, the ester is designed to be hydrolyzed by endogenous esterase enzymes, regenerating the active parent drug, Alclofenac, at or near the site of action. This approach can potentially increase the bioavailability of the drug and may also allow for more targeted delivery, reducing systemic exposure and associated side effects.
Development and Evaluation of Novel Drug Delivery Systems
Vesicular Systems (e.g., Ethosomes, Liposomes, Niosomes)
Vesicular systems are microscopic, bilayered structures that can encapsulate both hydrophilic and lipophilic drugs. For this compound, its increased lipophilicity would favor its incorporation within the lipid bilayers of these vesicles.
Ethosomes , which contain a high concentration of ethanol (B145695), are known for their ability to enhance permeation through the skin. The ethanol is thought to fluidize the lipids of the stratum corneum, allowing the deformable ethosomal vesicles to penetrate deeper into the skin layers, carrying the encapsulated this compound with them.
Liposomes , composed of phospholipids, are biocompatible and can be tailored in size and surface charge to optimize drug delivery.
Niosomes , formulated with non-ionic surfactants, offer an alternative with potentially greater stability and lower cost.
Evaluation of these systems would involve characterization of vesicle size, zeta potential, entrapment efficiency, and in vitro drug release profiles.
Emulsion-Based Systems (e.g., Microemulsions, Nanoemulsions, Emulgels)
Emulsion-based systems are well-suited for the delivery of lipophilic drugs like this compound.
Microemulsions and nanoemulsions are thermodynamically stable, transparent or translucent systems of oil, water, and surfactant. Their small droplet size provides a large surface area for drug absorption. This compound would be dissolved in the oil phase of these emulsions.
Emulgels combine the properties of an emulsion and a gel, providing a formulation that is cosmetically elegant and can enhance the residence time of the drug on the skin surface.
The evaluation of these systems would include droplet size analysis, viscosity measurements, and assessment of drug content uniformity.
Particulate Systems (e.g., Microspheres, Nanostructured Lipid Carriers)
Particulate systems can offer controlled and sustained release of the encapsulated drug.
Microspheres , typically made from biodegradable polymers, could be formulated to release this compound over an extended period.
Nanostructured Lipid Carriers (NLCs) are composed of a blend of solid and liquid lipids, creating an imperfect crystal structure that can accommodate a higher drug load and prevent drug expulsion during storage.
Characterization of these particulate systems would involve particle size and morphology analysis, drug loading capacity, and in vitro release kinetics.
In Vitro and Ex Vivo Permeation Studies Using Dermal and Mucosal Models
To assess the effectiveness of the this compound prodrug strategy and the various delivery systems, in vitro and ex vivo permeation studies would be essential. These studies are typically conducted using Franz diffusion cells.
In vitro studies would utilize synthetic membranes that mimic the properties of biological barriers.
Ex vivo studies would employ excised animal or human skin or mucosal tissues, providing a more biologically relevant model.
The amount of this compound and the regenerated Alclofenac that permeates through the tissue over time would be quantified using techniques like High-Performance Liquid Chromatography (HPLC). These studies would provide crucial data on the flux, permeability coefficient, and lag time, allowing for a comparison of the permeation of the prodrug from different formulations against the parent drug.
Sustained Release Formulation Strategies (e.g., Matrix Systems, Polymer-Based Systems)
Developing sustained-release formulations for this compound would aim to maintain a therapeutic concentration of the active drug for an extended period, reducing the frequency of administration and improving patient compliance.
Matrix systems involve the dispersion of the drug within a polymer matrix. The release of the drug can be controlled by the erosion of the matrix, diffusion of the drug through the matrix, or swelling of the matrix followed by diffusion.
Polymer-based systems could also include reservoir systems, where the drug is enclosed within a rate-controlling membrane.
The choice of polymer (e.g., PLA, PLGA, ethyl cellulose) would be critical in modulating the release rate. In vitro dissolution studies would be performed to characterize the release kinetics of this compound from these formulations.
Structure Activity Relationship Sar Studies
Investigating the Influence of the Isopropyl Ester Group on Pharmacological Activity
The introduction of an isopropyl ester group to the parent alclofenac (B1666827) molecule significantly alters its physicochemical properties, which in turn influences its pharmacological activity. Esterification is a common strategy in medicinal chemistry to create prodrugs, which are inactive or less active compounds that are converted to the active form in the body.
| Compound | Modification | Effect on Lipophilicity | Potential Impact on Pharmacological Activity |
| Alclofenac | Parent Drug | Baseline | Direct interaction with target enzymes. |
| Alclofenac Isopropyl Ester | Esterification with Isopropyl Alcohol | Increased | Enhanced membrane permeability; activity dependent on hydrolysis to alclofenac. |
| Alclofenac Methyl Ester | Esterification with Methanol (B129727) | Moderately Increased | Potentially faster hydrolysis rate compared to isopropyl ester due to less steric hindrance. |
| Alclofenac Ethyl Ester | Esterification with Ethanol (B145695) | Increased | Hydrolysis rate and activity profile intermediate between methyl and isopropyl esters. |
Correlation of Structural Modifications with In Vitro and In Vivo Enzymatic Hydrolysis Rates
The rate of enzymatic hydrolysis of the ester bond in this compound is a key factor governing the release of the active drug, alclofenac. This hydrolysis is primarily catalyzed by esterase enzymes present in the blood, liver, and other tissues. The structure of the ester group plays a significant role in determining the rate of this hydrolysis.
Generally, the rate of enzymatic hydrolysis of esters is influenced by steric hindrance around the carbonyl group of the ester. Smaller, less bulky ester groups tend to be hydrolyzed more rapidly. In the case of alclofenac esters, it is expected that the rate of hydrolysis would decrease with increasing size of the alcohol moiety. Therefore, the isopropyl ester of alclofenac would be expected to undergo slower enzymatic hydrolysis compared to the methyl or ethyl esters due to the greater steric bulk of the isopropyl group. This slower rate of hydrolysis could potentially lead to a more sustained release of the active drug in vivo, prolonging its therapeutic effect.
| Ester Group | Steric Hindrance | Predicted In Vitro Hydrolysis Rate | Predicted In Vivo Drug Release Profile |
| Methyl | Low | Fast | Rapid onset, shorter duration. |
| Ethyl | Moderate | Intermediate | Moderate onset and duration. |
| Isopropyl | High | Slow | Slower onset, potentially prolonged duration. |
| tert-Butyl | Very High | Very Slow | May result in incomplete hydrolysis and lower bioavailability of the active drug. |
| Compound | Relative Lipophilicity (LogP) | Predicted Membrane Permeability | Potential Impact on Cellular Uptake |
| Alclofenac | Low | Lower | Uptake may be limited by polarity. |
| Alclofenac Methyl Ester | Moderate | Moderate | Improved uptake compared to alclofenac. |
| Alclofenac Ethyl Ester | High | Good | Enhanced cellular penetration. |
| This compound | High | Good | Favorable for passive diffusion across cell membranes. |
Application of Computational Chemistry and Molecular Docking Simulations in SAR Prediction
Computational chemistry and molecular docking are powerful tools used to predict and rationalize the SAR of drug molecules. These methods can be applied to this compound to understand its interaction with target enzymes and to predict the influence of structural modifications on its activity.
Molecular docking simulations can be used to model the binding of alclofenac (the active form) to the active site of cyclooxygenase (COX) enzymes. By comparing the binding modes and energies of different analogues, researchers can predict their relative inhibitory potencies. derpharmachemica.comrjptonline.org For this compound, docking studies would likely be performed on the parent compound, alclofenac, as the ester itself is a prodrug and not expected to bind directly to the COX enzyme in the same manner.
| Computational Method | Application to this compound SAR | Predicted Outcome |
| Molecular Docking | Simulating the binding of alclofenac to the COX enzyme active site. | Understanding the key interactions responsible for inhibitory activity and predicting the potency of related analogues. |
| QSAR Modeling | Correlating molecular descriptors of alclofenac esters with their hydrolysis rates and permeability. | Predicting the pharmacokinetic properties of novel esters and optimizing the prodrug design. |
| Molecular Dynamics | Simulating the dynamic behavior of alclofenac in the COX active site over time. | Assessing the stability of the drug-enzyme complex and refining the understanding of the binding mechanism. |
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
The synthesis of esters, including Alclofenac (B1666827) Isopropyl Ester, is undergoing a paradigm shift driven by the principles of green chemistry. These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Future research will likely focus on developing more sustainable and efficient synthetic routes that are safer and more environmentally friendly. drugpatentwatch.com
Key areas of exploration include:
Biocatalysis: The use of enzymes, such as lipases, to catalyze the esterification of Alclofenac with isopropanol (B130326) offers a green alternative to traditional chemical methods. researchgate.netmdpi.com Enzymatic reactions are highly selective and occur under mild conditions (e.g., lower temperatures, neutral pH), which reduces energy consumption and the formation of byproducts. drugpatentwatch.comresearchgate.netmdpi.com
Greener Solvent Systems: Traditional esterification often employs hazardous chlorinated or amide solvents. jove.com Research into substituting these with safer alternatives like acetonitrile (B52724) has shown comparable rates and yields while being less hazardous to human health and the environment. jove.com
Solid Acid Catalysts: The use of reusable solid catalysts, such as dried Dowex H+ cation-exchange resin, presents an effective and environmentally friendly method for esterification. nih.govacs.org This approach simplifies product isolation, minimizes waste, and allows the catalyst to be recycled. nih.govacs.org
Atom Economy: Synthetic methods will be designed to maximize the incorporation of all materials used in the process into the final product, a core principle of green chemistry. acs.org Catalytic reactions are inherently superior to stoichiometric ones in this regard as they minimize waste. acs.org
| Parameter | Traditional Synthesis (e.g., Steglich Esterification) | Potential Green Chemistry Approach (e.g., Enzymatic) |
|---|---|---|
| Catalyst | Chemical coupling reagents (e.g., DCC/DMAP) | Biocatalyst (e.g., Immobilized Lipase) idosi.org |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) jove.com | Water or greener organic solvents (e.g., Acetonitrile) jove.com |
| Reaction Conditions | Often requires anhydrous conditions, may involve heating | Mild conditions (ambient temperature, neutral pH) drugpatentwatch.com |
| Byproducts/Waste | Stoichiometric amounts of waste generated | Minimal byproducts, reduced waste acs.org |
| Atom Economy | Lower | Higher acs.org |
Advanced Prodrug Strategies for Enhanced Tissue-Specific Targeting and Controlled Release
This compound is a basic prodrug designed to mask the free carboxylic acid group of Alclofenac, a feature associated with gastrointestinal irritation common to many NSAIDs. benthamdirect.comnih.gov The rationale is to block this functional group until systemic absorption, after which enzymatic hydrolysis releases the active parent drug. nih.gov Future strategies will likely build upon this concept to create more sophisticated prodrugs capable of targeted delivery and controlled release.
Potential advanced strategies include:
Mutual Prodrugs: This approach involves covalently linking Alclofenac to a second pharmacologically active agent. openmedicinalchemistryjournal.commdpi.com For instance, linking it to a gastroprotective agent could offer a synergistic effect, reducing gastric irritation both by masking the carboxyl group and by the local action of the second drug. nih.gov
Stimuli-Responsive Prodrugs: Designing prodrugs that release Alclofenac in response to specific physiological stimuli at the target site (e.g., inflamed tissue) is a promising area. researchgate.net Pathogenic conditions like inflammation are often characterized by a lower pH environment, which can be exploited by incorporating pH-sensitive linkers into the prodrug design. nih.gov This would concentrate the drug's action at the site of inflammation, potentially increasing efficacy and reducing systemic side effects.
Controlled-Release Formulations: While the isopropyl ester itself influences release, incorporating it into advanced drug delivery systems can further control the rate of drug liberation. Formulations using polymers like hydroxypropylmethylcellulose (B13716658) (HPMC) and carbomer can achieve sustained release, maintaining therapeutic concentrations over a longer period with less frequent administration. google.com
| Strategy | Description | Potential Advantage for Alclofenac |
|---|---|---|
| Simple Ester Prodrug (e.g., Isopropyl Ester) | Masking the carboxylic acid group with an alcohol. benthamdirect.com | Reduced direct contact gastrointestinal irritation. nih.gov |
| Mutual Prodrug | Covalent linkage of Alclofenac to another active drug. mdpi.com | Synergistic effects; potential for enhanced anti-inflammatory action or gastroprotection. nih.gov |
| Targeted Prodrug (e.g., pH-sensitive) | Prodrug designed to be cleaved under specific conditions (e.g., low pH at inflammation sites). nih.gov | Site-specific drug release, increased efficacy at the target site, and reduced systemic exposure. researchgate.net |
Application of Advanced In Vitro Models (e.g., Organ-on-a-Chip, Human-Induced Pluripotent Stem Cells) for Preclinical Evaluation
A significant challenge in drug development is the reliance on preclinical models that often fail to accurately predict human responses, leading to high failure rates in clinical trials. nih.govmlo-online.com Advanced in vitro models, such as organ-on-a-chip (OOC) and those utilizing human-induced pluripotent stem cells (hiPSCs), offer a paradigm shift towards more physiologically relevant and predictive preclinical testing. nih.govmdpi.com
Organ-on-a-Chip (OOC): These microfluidic devices contain living cells in continuously perfused micro-chambers that mimic the structure and function of human organs. europa.eunih.gov For this compound, a "gut-on-a-chip" could be used to study its absorption and potential for local irritation, while a "liver-on-a-chip" could model its metabolism back to the active Alclofenac. nih.govsemanticscholar.org These systems provide a more dynamic and architecturally relevant environment than traditional static cell cultures. mlo-online.com
Human-Induced Pluripotent Stem Cells (hiPSCs): hiPSCs are derived from human somatic cells and can be differentiated into virtually any cell type in the body. mdpi.comnih.gov Using hiPSC-derived cells (e.g., intestinal epithelial cells, hepatocytes) within OOCs allows for the creation of patient-specific models. nih.gov This could be used to investigate how genetic variability affects the metabolism and efficacy of this compound, paving the way for personalized medicine. mdpi.com The combination of OOCs with hiPSCs is seen as the future of drug discovery and development. nih.gov
| Model | Description | Application for this compound |
|---|---|---|
| Traditional 2D Cell Culture | Cells grown in a monolayer on a flat surface. | Basic cytotoxicity and permeability screening. Lacks physiological architecture. nih.gov |
| Animal Models | In vivo testing in animals (e.g., rats, mice). | Systemic pharmacokinetics and efficacy. Often poor predictors of human response due to species differences. nih.gov |
| Organ-on-a-Chip (OOC) | 3D microfluidic cell culture mimicking organ-level function. mlo-online.com | Models absorption (gut-chip), metabolism (liver-chip), and efficacy (inflammation-chip) with higher human relevance. semanticscholar.orgscirp.org |
| hiPSC-based OOC | OOC populated with patient-derived cells. nih.gov | Personalized prediction of drug metabolism, efficacy, and toxicity. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Prodrug Design and Property Prediction
Future applications include:
De Novo Prodrug Design: Generative AI models can design novel prodrugs of Alclofenac from scratch. mbios.orgmdpi.com By providing desired parameters (e.g., specific cleavage rate, target tissue affinity), these algorithms can propose new ester or amide derivatives with potentially superior properties compared to the simple isopropyl ester.
Prediction of ADMET Properties: AI/ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of potential prodrug candidates. nih.govspringernature.com This allows for the in silico screening of numerous potential molecules, prioritizing those with the most promising profiles for synthesis and further testing, thereby saving significant time and resources. nih.gov
Analysis of OOC and hiPSC Data: The complex, multi-parametric data generated from OOC experiments can be analyzed using AI to build more accurate predictive models. nih.gov ML algorithms can identify subtle correlations between cellular responses in vitro and clinical outcomes, improving the translation from preclinical to clinical stages.
Virtual Screening: AI algorithms can perform virtual screening of large chemical libraries to identify novel promoieties that could be attached to Alclofenac to enhance its properties. mbios.org This computational approach is much faster and more cost-effective than traditional high-throughput screening. nih.gov
| AI/ML Application | Description | Specific Goal for Alclofenac Prodrugs |
|---|---|---|
| Generative Modeling | Designing novel molecules with desired properties. mdpi.com | Create new Alclofenac esters or other derivatives with optimized release kinetics and targeting capabilities. |
| Predictive ADMET Modeling | Using algorithms to predict a compound's pharmacokinetic and toxicity profile. nih.gov | Screen potential prodrugs for favorable metabolic stability, low toxicity, and good bioavailability before synthesis. |
| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to biological activity. mdpi.com | Predict the anti-inflammatory activity and potential side effects of novel Alclofenac prodrugs based on their structure. |
| High-Content Data Analysis | Analyzing complex data from advanced models like OOCs. nih.gov | Build more accurate predictive models of in vivo performance based on in vitro data from OOC experiments. |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic techniques are recommended for characterizing Alclofenac Isopropyl Ester’s purity and structural identity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm esterification and assign protons/carbons. For example, the isopropyl group’s methyl protons typically appear as doublets near δ 1.2–1.3 ppm, while the ester carbonyl (C=O) resonates around δ 170–175 ppm in -NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (CHClNO, exact mass 307.09 g/mol) and fragmentation patterns .
- X-Ray Diffraction (XRD) : For crystalline samples, analyze torsion angles (e.g., C–C(O)–O–C isopropyl) and hydrogen-bonding networks, following protocols in analogous ester structures .
Q. How can researchers synthesize this compound in a laboratory setting?
- Methodology :
- Esterification : React alclofenac with isopropyl alcohol under acid catalysis (e.g., concentrated HSO) at reflux for 24–48 hours. Monitor reaction progress via TLC or HPLC .
- Purification : Neutralize with ammonia, filter byproducts (e.g., ammonium sulfate), and concentrate under reduced pressure. Recrystallize from isopropyl alcohol to obtain colorless prisms (yield ~45%) .
- Validation : Compare melting point (literature value: ~120–122°C) and NMR data with reference standards .
Q. What are the critical parameters for validating this compound’s identity in compliance with pharmacopeial standards?
- Methodology :
- Reference Standards : Use certified primary reference materials (CAS 69801-29-2) with documented purity ≥98% .
- Chromatographic Purity : Perform HPLC with UV detection (λ = 254 nm) and a C18 column. Retention time and peak symmetry should match reference standards .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in hydrogen-bonding patterns of this compound?
- Methodology :
- Single-Crystal XRD : Refine data using SHELX software. Analyze intermolecular interactions (e.g., O–H⋯N or N–H⋯O bonds) and compare with computational models .
- Contradiction Analysis : If experimental hydrogen-bond distances (e.g., 2.8–3.0 Å) conflict with DFT calculations, re-examine thermal displacement parameters (ADPs) and solvent effects in the crystal lattice .
Q. What experimental designs are optimal for studying the hydrolysis kinetics of this compound under physiological conditions?
- Methodology :
- Buffer Systems : Use phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor ester hydrolysis via HPLC, quantifying free alclofenac over time .
- Enzymatic Hydrolysis : Incorporate esterases (e.g., porcine liver esterase) to mimic in vivo conditions. Compare pseudo-first-order rate constants () between enzymatic and non-enzymatic pathways .
Q. How can computational modeling predict the bioavailability of this compound?
- Methodology :
- Lipophilicity (LogP) : Calculate using QSPR models or software (e.g., ChemAxon). Compare with experimental partition coefficients (e.g., octanol-water) .
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models. Focus on ester group interactions with phospholipid headgroups .
Q. What strategies mitigate degradation of this compound during long-term stability studies?
- Methodology :
- Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Use HPLC to identify degradation products (e.g., hydrolyzed alclofenac or isopropyl alcohol adducts) .
- Stabilization : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen to reduce photolytic/oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
